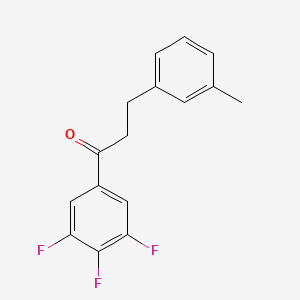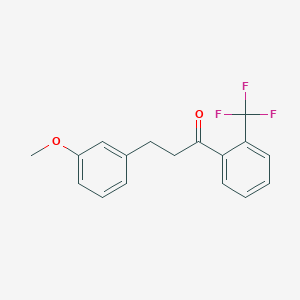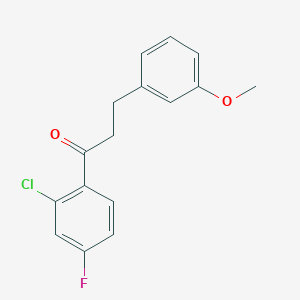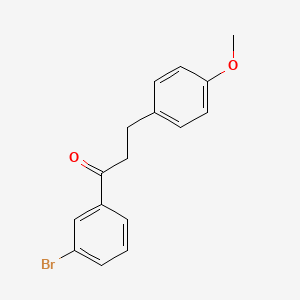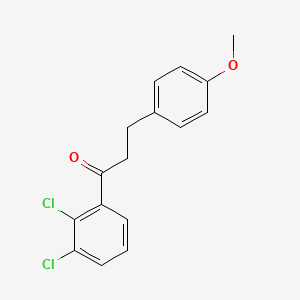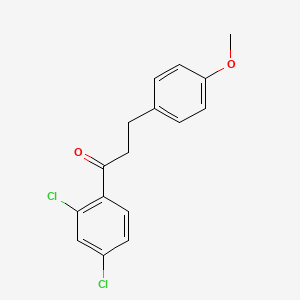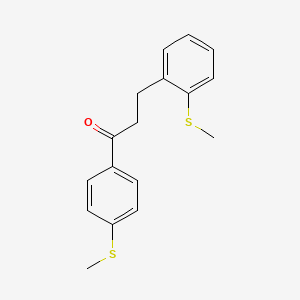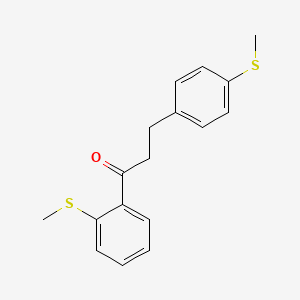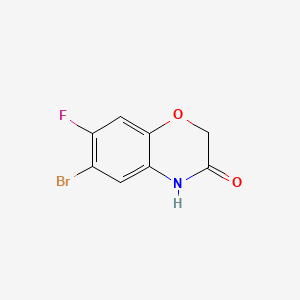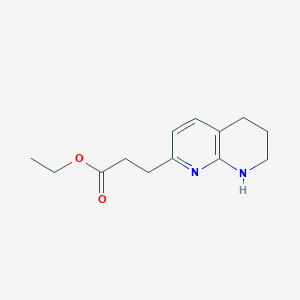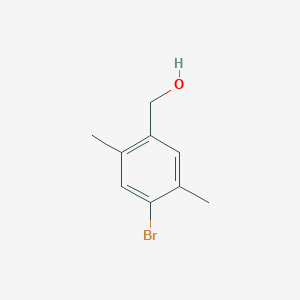
4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone
Descripción general
Descripción
4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom at the 4’ position, a fluorine atom at the 3’ position, and a 2,6-dimethylphenyl group attached to the propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride is reacted with 4-bromo-3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can introduce additional halogen atoms into the aromatic ring.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used for reducing the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Reduction Products: The primary product of reduction is the corresponding alcohol.
Oxidation Products: Oxidation typically yields carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. For example, the presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s propiophenone moiety can interact with various receptors or proteins, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4’-Bromo-3-(2,6-dimethylphenyl)propiophenone: This compound is similar but lacks the fluorine atom at the 3’ position.
4’-Fluoro-3-(2,6-dimethylphenyl)-3’-bromopropiophenone: This compound has the same substituents but in different positions.
3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone: This compound lacks the bromine atom at the 4’ position.
Uniqueness
4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone is unique due to the specific combination of bromine and fluorine atoms along with the 2,6-dimethylphenyl group. This unique structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHGGYTHJUWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644796 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-94-4 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


